
naphthalene-1,5-disulfonyl chloride
Overview
Description
naphthalene-1,5-disulfonyl chloride: is an organic compound with the molecular formula C10H6Cl2O4S2 . It is a derivative of naphthalene, where two sulfonyl chloride groups are attached to the 1 and 5 positions of the naphthalene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: naphthalene-1,5-disulfonyl chloride can be synthesized by reacting naphthalene-1,5-disulfonic acid with phosphorus pentachloride (PCl5). The reaction is typically carried out in a solvent such as chloroform, and the mixture is heated to around 110°C. The product is then purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of 1,5-naphthalenedisulfonyl chloride involves the chlorosulfonation of naphthalene. This process uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: naphthalene-1,5-disulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: It can be hydrolyzed to form 1,5-naphthalenedisulfonic acid.
Common Reagents and Conditions:
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Applications in Organic Synthesis
-
Synthesis of Sulfonamides :
Naphthalene-1,5-disulfonyl chloride serves as a key intermediate in the synthesis of various sulfonamides. These compounds are essential in medicinal chemistry due to their antibacterial properties. The sulfonyl chloride group allows for further functionalization, making it a versatile building block in drug development. -
Fluorescent Probes :
Similar compounds like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) are used for labeling proteins and amino acids in biochemical assays. This compound can potentially be adapted for similar applications in fluorescent labeling due to its aromatic structure . -
Polymer Chemistry :
Naphthalene-based sulfonates are utilized in the production of superplasticizers for concrete. These materials enhance the workability and strength of concrete mixtures, showing that derivatives of this compound could find applications in construction materials .
Case Study 1: Antibacterial Agents
A study investigated the antibacterial activity of sulfonamide derivatives synthesized from this compound. The derivatives showed significant activity against various bacterial strains, demonstrating the compound's potential as a precursor for developing new antibiotics .
Case Study 2: Fluorescent Labeling
Research on fluorescent labeling techniques highlighted the use of naphthalene derivatives in tracking biological processes. The ability to modify this compound could lead to advancements in imaging techniques used in cellular biology .
Data Table: Comparison of Applications
Application Area | Description | Example Compounds |
---|---|---|
Medicinal Chemistry | Synthesis of antibacterial sulfonamides | Sulfanilamide |
Biochemical Assays | Fluorescent labeling of proteins | Dansyl chloride |
Construction Materials | Superplasticizers for concrete | Naphthalene sulfonate polymers |
Polymer Science | Development of high-performance polymers | Naphthalene-based surfactants |
Mechanism of Action
The mechanism of action of 1,5-naphthalenedisulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the nucleophile involved . The molecular targets and pathways include the interaction with amine groups in biomolecules, leading to the formation of stable sulfonamide linkages .
Comparison with Similar Compounds
- 1-Naphthalenesulfonyl chloride
- 2-Naphthalenesulfonyl chloride
- 2-Naphthalenesulfonyl fluoride
- 1-Naphthalenesulfonamide
- 2-Naphthalenesulfonamide
Comparison: naphthalene-1,5-disulfonyl chloride is unique due to the presence of two sulfonyl chloride groups at specific positions on the naphthalene ring. This structural feature enhances its reactivity compared to mono-substituted naphthalene derivatives. Additionally, the presence of two reactive sites allows for the formation of more complex and diverse chemical structures .
Q & A
Basic Questions
Q. What are the optimal conditions for synthesizing naphthalene-1,5-disulfonyl chloride, and how can intermediate stability be ensured?
this compound is synthesized via sulfonation of naphthalene followed by chlorination. Key steps include:
- Step 1 : Reacting naphthalene with sulfonating agents (e.g., SOCl₂) under controlled temperature (60–80°C) to form naphthalene-1,5-disulfonic acid.
- Step 2 : Chlorination using PCl₅ or thionyl chloride (SOCl₂) at reflux conditions (70–90°C) for 4–6 hours .
- Intermediate Stability : Pyridine is often used to stabilize intermediates by scavenging HCl, preventing decomposition. Store intermediates under anhydrous conditions at –20°C to avoid hydrolysis .
Q. How can purity and structural integrity be confirmed post-synthesis?
- Analytical Methods :
Q. What are the key safety considerations for handling this compound?
- Hazards : Skin corrosion (Category 2), eye damage (Category 2A), and acute toxicity upon inhalation .
- Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid contact with water (hydrolyzes to corrosive sulfonic acids) .
Advanced Research Questions
Q. How does this compound perform in designing acid-stable membranes for industrial applications?
this compound is used to fabricate polyamide membranes via interfacial polymerization. Key findings:
-
Acid Stability : Membranes retain >90% NaCl rejection after 72 hours in 1M H₂SO₄ due to robust sulfonamide linkages .
-
Performance Metrics :
Property Value Water Flux 25–30 L/m²·h NaCl Rejection 95–98% Operational pH Range 1–12
Q. What computational methods are effective in predicting the reactivity of this compound in donor-acceptor systems?
- DFT Studies : Optimize geometry and electronic properties (HOMO-LUMO gaps, charge distribution) using B3LYP/6-31G(d).
Q. How do contradictory toxicity data for naphthalene derivatives inform risk assessment in environmental studies?
- Toxicological Conflicts :
- Acute Toxicity : LD₅₀ (rat, oral) ranges from 250–500 mg/kg, varying with purity and isomer composition .
- Environmental Persistence : Half-life in soil: 14–30 days (aerobic) vs. >60 days (anaerobic) .
- Resolution Strategies :
Q. What methodologies are used to track environmental partitioning of this compound degradation products?
- Analytical Workflow :
Q. Methodological Challenges and Solutions
Q. How can researchers address low yields in multi-step syntheses involving this compound?
- Yield Optimization :
Q. What strategies improve reproducibility in toxicity studies?
- Standardized Protocols :
- Adopt OECD guidelines for systemic effect assessments (e.g., hepatic/renal endpoints).
- Control for metabolic differences using isogenic animal models .
Q. Emerging Applications
Q. How is this compound being utilized in coordination chemistry?
- Ligand Design : Acts as a precursor for bis(pyridylimine) ligands in transition-metal complexes (e.g., Au³⁺, Cu²⁺).
- Structure : Central naphthalene core with two pyridylimine-binding units.
- Applications : Catalysis, photoluminescent materials .
Properties
CAS No. |
1928-01-4 |
---|---|
Molecular Formula |
C10H6Cl2O4S2 |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
naphthalene-1,5-disulfonyl chloride |
InChI |
InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-5-1-3-7-8(9)4-2-6-10(7)18(12,15)16/h1-6H |
InChI Key |
BCXWMIMRDMIJGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl |
Key on ui other cas no. |
1928-01-4 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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